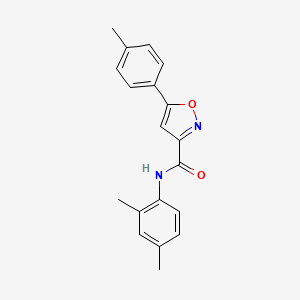
N-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide, also known by its systematic name N-(2,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide , is a complex organic compound with the molecular formula C25H23N3O2S . Let’s break down its structure:
Chemical Formula: C25H23N3O2S
Molecular Weight: 429.545 g/mol
CAS Number: 811465-24-4
This compound belongs to the class of quinazolinone derivatives and exhibits interesting properties due to its unique structural features.
Preparation Methods
Synthetic Routes:: The synthetic preparation of N-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves several steps. While I don’t have specific data for this compound, similar quinazolinone derivatives are often synthesized through condensation reactions, cyclizations, and functional group transformations. Researchers typically employ reagents such as acetic anhydride, sulfur, and various catalysts.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce. it’s likely that pharmaceutical or chemical companies would optimize the synthetic route for efficiency and yield.
Chemical Reactions Analysis
Reactivity:: N-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes could modify the compound’s structure.
Substitution: Substituent groups may be replaced under appropriate conditions.
Common Reagents:: Reagents commonly used in reactions involving quinazolinone derivatives include:
- Acetic anhydride
- Sulfur
- Catalysts (e.g., Lewis acids)
Major Products:: The specific products formed depend on reaction conditions and substituents. Further research would be needed to identify the major products resulting from these reactions.
Scientific Research Applications
- Medicine : It might exhibit pharmacological activity, making it relevant for drug discovery.
- Chemistry : Researchers may explore its reactivity and use it as a building block for other compounds.
- Biology : Investigations into its biological effects could reveal novel pathways or targets.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare N-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide with related quinazolinone derivatives. Its uniqueness lies in its specific substitution pattern and functional groups.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-12-4-7-15(8-5-12)18-11-17(21-23-18)19(22)20-16-9-6-13(2)10-14(16)3/h4-11H,1-3H3,(H,20,22) |
InChI Key |
GIQNMPXUIZLTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11355437.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11355443.png)
![N-(4-bromo-2-fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11355456.png)
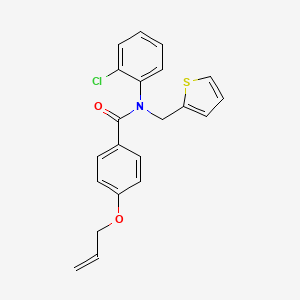
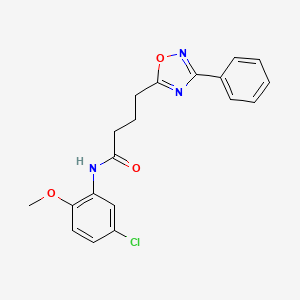
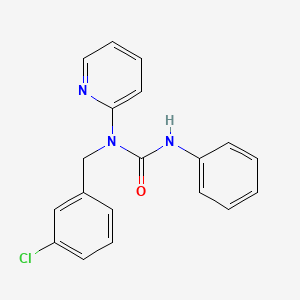
![N-(4-chloro-2,5-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355474.png)
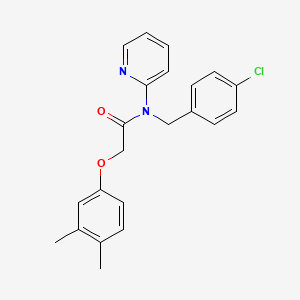
![1-(4-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11355486.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide](/img/structure/B11355502.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11355505.png)
![1-(4-Methoxyphenyl)-4-[(5-phenylisoxazol-3-yl)carbonyl]piperazine](/img/structure/B11355510.png)
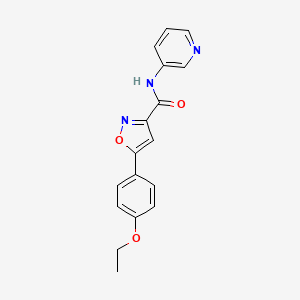
![N-benzyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11355521.png)
